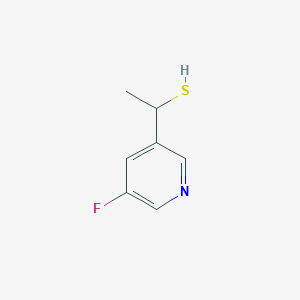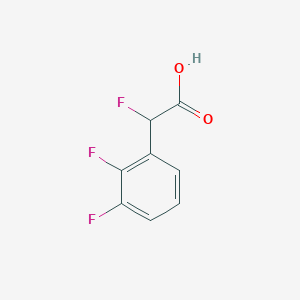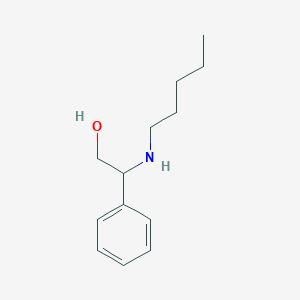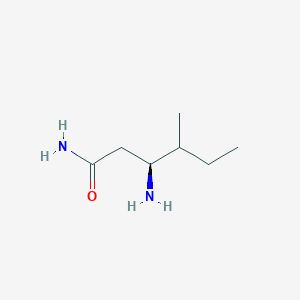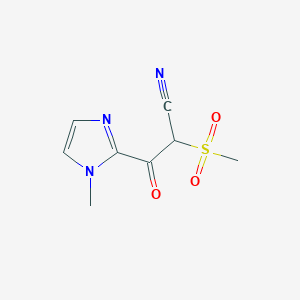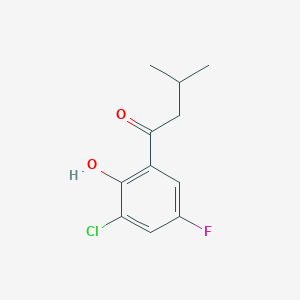
4-(1,1-Dimethylpropyl)benzene-1,2-diol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(1,1-Dimethylpropyl)benzene-1,2-diol, also known as 4-tert-butylcatechol, is an organic compound with the molecular formula C11H16O2. It is a derivative of catechol, where one of the hydrogen atoms on the benzene ring is replaced by a tert-butyl group. This compound is known for its antioxidant properties and is used in various industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
4-(1,1-Dimethylpropyl)benzene-1,2-diol can be synthesized through several methods. One common method involves the alkylation of catechol with tert-butyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction proceeds via a Friedel-Crafts alkylation mechanism, where the tert-butyl cation attacks the aromatic ring of catechol, resulting in the formation of this compound.
Industrial Production Methods
In industrial settings, the production of this compound often involves large-scale alkylation processes. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and advanced separation techniques helps in achieving efficient production.
Chemical Reactions Analysis
Types of Reactions
4-(1,1-Dimethylpropyl)benzene-1,2-diol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones, which are important intermediates in organic synthesis.
Reduction: Reduction reactions can convert the diol into corresponding alcohols or hydrocarbons.
Substitution: Electrophilic aromatic substitution reactions can introduce different functional groups onto the benzene ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are employed under acidic or basic conditions.
Major Products Formed
Oxidation: Quinones and other oxidized derivatives.
Reduction: Alcohols and hydrocarbons.
Substitution: Various substituted benzene derivatives.
Scientific Research Applications
4-(1,1-Dimethylpropyl)benzene-1,2-diol has several applications in scientific research:
Chemistry: It is used as a stabilizer in polymerization reactions to prevent unwanted side reactions.
Biology: The compound’s antioxidant properties make it useful in studying oxidative stress and related biological processes.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in preventing oxidative damage in cells.
Industry: It is used as an inhibitor in the production of certain polymers and resins to enhance product stability.
Mechanism of Action
The antioxidant effect of 4-(1,1-Dimethylpropyl)benzene-1,2-diol is primarily due to its ability to donate hydrogen atoms, thereby neutralizing free radicals. This action helps in preventing oxidative damage to cells and materials. The compound interacts with molecular targets such as reactive oxygen species (ROS) and reactive nitrogen species (RNS), disrupting their harmful effects.
Comparison with Similar Compounds
Similar Compounds
Catechol (1,2-dihydroxybenzene): The parent compound of 4-(1,1-Dimethylpropyl)benzene-1,2-diol.
Hydroquinone (1,4-dihydroxybenzene): Another dihydroxybenzene isomer with antioxidant properties.
Resorcinol (1,3-dihydroxybenzene): A dihydroxybenzene isomer used in various chemical applications.
Uniqueness
This compound is unique due to the presence of the tert-butyl group, which enhances its stability and antioxidant properties compared to its parent compound, catechol. This structural modification makes it more effective in industrial applications where stability is crucial.
Properties
CAS No. |
2525-07-7 |
|---|---|
Molecular Formula |
C11H16O2 |
Molecular Weight |
180.24 g/mol |
IUPAC Name |
4-(2-methylbutan-2-yl)benzene-1,2-diol |
InChI |
InChI=1S/C11H16O2/c1-4-11(2,3)8-5-6-9(12)10(13)7-8/h5-7,12-13H,4H2,1-3H3 |
InChI Key |
RJDYNYWVPWUKDG-UHFFFAOYSA-N |
Canonical SMILES |
CCC(C)(C)C1=CC(=C(C=C1)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


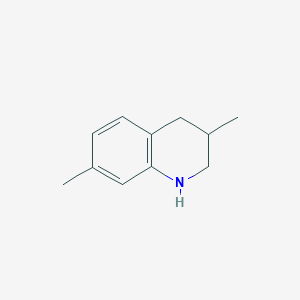
![1-[5-Fluoro-2-(1H-pyrazol-1-YL)phenyl]ethan-1-one](/img/structure/B13316386.png)

